(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction parameters to maximize efficiency and scalability. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted phenyl or piperazine derivatives.
Scientific Research Applications
(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and reactivity.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions have structural similarities but differ in their specific substituents and applications.
Uniqueness
The uniqueness of (4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-4-[2-[4-(2-phenylacetyl)piperazin-1-yl]ethyliminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O4/c37-28(21-23-7-3-1-4-8-23)34-19-17-33(18-20-34)16-15-31-22-27-29(24-9-5-2-6-10-24)32-35(30(27)38)25-11-13-26(14-12-25)36(39)40/h1-14,22,32H,15-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENBZKFHCXMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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